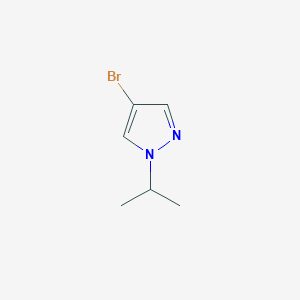
3-Bromo-5-(4-methoxybenzyloxy)pyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Bromo-5-(4-methoxybenzyloxy)pyridine involves various strategies, including the use of bromoacetic acid as a starting material and the application of Wittig reagents for the construction of complex molecules . Additionally, the synthesis of related compounds often includes steps such as lithium-bromine exchange, regioselective nitration, and Pd-catalyzed alkoxycarbonylation . The synthesis of hetero annulated carbazoles, which are structurally related, is achieved through Claisen-Schmidt condensation followed by condensation cum cycloaddition reactions .
Molecular Structure Analysis
The molecular structure of compounds in the same family as 3-Bromo-5-(4-methoxybenzyloxy)pyridine is often confirmed using techniques such as NMR, MS, elemental analysis, and single-crystal X-ray structure determination . Density functional theory (DFT) calculations are also employed to optimize the geometry and analyze the frontier orbital energy and atomic net charges . These analyses reveal differences between calculated bond lengths and angles compared to experimental values .
Chemical Reactions Analysis
Compounds structurally related to 3-Bromo-5-(4-methoxybenzyloxy)pyridine exhibit various chemical reactions. For instance, the synthesis of hetero annulated carbazoles involves reactions with organic reactants like hydroxylamine hydrochloride, malononitrile, and guanidine nitrate . The formation of Schiff base compounds from synthesized intermediates is another example of chemical reactivity in this class of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 3-Bromo-5-(4-methoxybenzyloxy)pyridine are characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallographic analysis . The crystal structures are often stabilized by intramolecular hydrogen bonds, which are analyzed in detail using DFT . The antifungal and antitumor activities of these compounds are also significant physical properties, with some showing selective growth inhibition on certain cell lines .
Safety and Hazards
The safety data sheet (SDS) for 3-Bromo-5-(4-methoxybenzyloxy)pyridine can be inquired about for detailed safety and hazard information . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Mechanism of Action
Target of Action
It is known that pyridine derivatives, such as this compound, often exhibit biological activity and are used in the synthesis of various pharmaceuticals .
Biochemical Pathways
As a pyridine derivative, it may influence a variety of biochemical processes, but specific pathways and downstream effects need further investigation .
properties
IUPAC Name |
3-bromo-5-[(4-methoxyphenyl)methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-12-4-2-10(3-5-12)9-17-13-6-11(14)7-15-8-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWACELUBXQATRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626857 | |
| Record name | 3-Bromo-5-[(4-methoxyphenyl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-methoxybenzyloxy)pyridine | |
CAS RN |
552331-73-4 | |
| Record name | 3-Bromo-5-[(4-methoxyphenyl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)


![7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1290140.png)
